Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-pyridinyl)-

Description

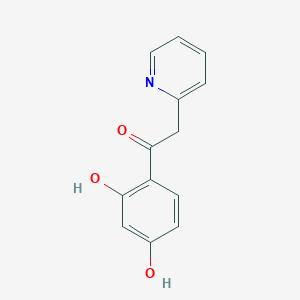

This compound features an ethanone backbone substituted with a 2,4-dihydroxyphenyl group (electron-rich aromatic ring with hydroxyl groups at positions 2 and 4) and a 2-pyridinyl group (a nitrogen-containing heterocycle).

Properties

CAS No. |

65047-18-9 |

|---|---|

Molecular Formula |

C13H11NO3 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-pyridin-2-ylethanone |

InChI |

InChI=1S/C13H11NO3/c15-10-4-5-11(13(17)8-10)12(16)7-9-3-1-2-6-14-9/h1-6,8,15,17H,7H2 |

InChI Key |

VUQBDXYELPPNIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)C2=C(C=C(C=C2)O)O |

Origin of Product |

United States |

Biological Activity

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-pyridinyl)-, also known as 1-(2,4-dihydroxyphenyl)-2-(2-pyridinyl)ethanone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

The chemical formula for Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-pyridinyl)- is . The presence of hydroxyl groups on the phenolic ring contributes to its antioxidant properties, while the pyridine moiety may enhance its interaction with biological targets.

Biological Activities

1. Antioxidant Activity

The compound exhibits notable antioxidant properties attributed to its hydroxyl groups, which are effective in scavenging free radicals. This activity is crucial for reducing oxidative stress in biological systems and has implications for developing treatments for chronic diseases such as cancer and neurodegenerative disorders .

2. Antimicrobial Properties

Ethanone has demonstrated antimicrobial activity against various pathogens. Studies have indicated that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

3. Anti-inflammatory Effects

Research indicates that Ethanone can modulate inflammatory responses. It has been shown to inhibit the secretion of pro-inflammatory cytokines like IL-6 and TNF-α in vitro, suggesting potential use in treating inflammatory conditions .

The mechanisms underlying the biological activities of Ethanone involve several pathways:

- Radical Scavenging : The hydroxyl groups facilitate the donation of electrons to free radicals, neutralizing them and preventing cellular damage.

- Inhibition of Enzyme Activity : Ethanone may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation .

- Cell Cycle Regulation : Studies suggest that Ethanone can induce apoptosis in cancer cells by disrupting their cell cycle progression .

Study 1: Antioxidant Efficacy

A study assessed the antioxidant capacity of various compounds including Ethanone using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Results indicated that Ethanone effectively reduced DPPH radical levels by over 70% at concentrations above 50 µM, demonstrating its potential as a therapeutic agent against oxidative stress-related diseases .

Study 2: Antimicrobial Activity

Ethanone was tested against several bacterial strains including E. coli and Staphylococcus aureus. The compound showed significant inhibitory effects with MIC values ranging from 32 to 64 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent .

Table 1: Biological Activities of Ethanone

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antioxidant | High | |

| Antimicrobial | Moderate | |

| Anti-inflammatory | Significant |

Table 2: Inhibition of Cytokine Production

Scientific Research Applications

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-pyridinyl)- is a chemical compound with the molecular formula and a molecular weight of 229.23 g/mol . It is also known by other names such as 65047-18-9 and 1-(2,4-dihydroxyphenyl)-2-pyridin-2-ylethanone .

Chemical Structure and Identifiers

- IUPAC Name: 1-(2,4-dihydroxyphenyl)-2-pyridin-2-ylethanone

- InChI: InChI=1S/C13H11NO3/c15-10-4-5-11(13(17)8-10)12(16)7-9-3-1-2-6-14-9/h1-6,8,15,17H,7H2

- InChIKey: VUQBDXYELPPNIE-UHFFFAOYSA-N

- SMILES: C1=CC=NC(=C1)CC(=O)C2=C(C=C(C=C2)O)O

- CAS: 65047-18-9

Potential Applications

While the provided search results do not offer explicit applications for Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-pyridinyl)-, they do suggest potential areas of interest based on similar compounds and related research:

- Synthesis of Schiff Bases: Research has been done on synthesizing Schiff bases derived from ethanamine, which are then evaluated for antimicrobial and antioxidant activities . It's plausible that Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-pyridinyl)- could be a precursor or intermediate in synthesizing related Schiff bases with similar applications .

- Chalcone Synthesis: Natural and synthetic chalcones are investigated as therapeutic leads against different pathological conditions .

- Microwave-Assisted Synthesis: Microwave-assisted reactions have been developed to synthesize chromone-containing compounds, using 1-(2,4-dihydroxyphenyl)ethanone as a starting material . This suggests a potential role for related compounds in similar synthetic pathways .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The hydroxyl groups at positions 2 and 4 of the phenyl ring strongly activate the aromatic system, facilitating electrophilic substitution. These groups increase the ring’s electron density, making it susceptible to reactions with electrophiles such as nitration or halogenation agents .

Mechanism :

-

Hydroxyl group activation : The -OH groups donate electrons through resonance, directing electrophiles to ortho/para positions relative to the substituents.

-

Reactivity : The dihydroxyphenyl system exhibits heightened reactivity compared to monohydric phenols due to synergistic electron-donating effects.

Condensation Reactions (Schiff Base Formation)

This compound undergoes condensation with pyridine derivatives to form fluorescent Schiff bases. For example, reaction with pyridine-4-carbaldehyde yields 4-(1-(pyridin-4-ylimino)ethyl)benzene-1,3-diol (PYEB) .

Key Features :

-

Fluorescence properties : The resulting Schiff bases exhibit combined excited-state intramolecular proton transfer (ESIPT) and chelation-enhanced fluorescence (CHEF) effects.

-

Metal ion detection : PYEB selectively binds Fe³⁺ and Cu²⁺ ions, enabling their detection via fluorescence quenching or enhancement .

Metal Ion Chelation and Fluorescence Modulation

The compound and its derivatives interact with transition metal ions through coordinated chelation. For instance, PYEB forms stable complexes with Fe³⁺ and Cu²⁺ in aqueous methanol, while PDEB selectively detects Cu²⁺ .

Mechanistic Insights :

-

Fe³⁺ detection : Involves a combined ESIPT-CHEF mechanism, where chelation stabilizes the excited state, enhancing fluorescence.

-

Cu²⁺ detection : Proceeds via chelation-enhanced quenching (CHEQ), where metal-ligand charge transfer reduces fluorescence .

Reaction Comparison Table

Research Findings and Stability

-

Detection limits : PYEB achieves limits of detection as low as 1.64 × 10⁻⁶ M for Fe³⁺ and 2.16 × 10⁻⁷ M for Cu²⁺ , while PDEB detects Cu²⁺ at 4.54 × 10⁻⁴ M .

-

Structural characterization : The compounds are analyzed via IR, UV-Vis, NMR, and mass spectrometry, with DFT calculations confirming vibrational frequencies .

-

Therapeutic potential : The dihydroxyphenyl moiety suggests antioxidant properties, aligning with broader applications in pharmaceutical research .

This compound’s reactivity profile underscores its utility in sensor development and metal-ion coordination studies, with ongoing research exploring its biochemical and materials science applications.

Comparison with Similar Compounds

Structural Analogues with Dihydroxyphenyl Substituents

The dihydroxyphenyl group is a hallmark of hydroxyacetophenones, which are studied for their antioxidant and pharmaceutical properties. Key comparisons include:

Key Observations :

- Methoxy or hydroxyl substituents on the phenyl ring (e.g., Ononetin) influence electronic effects and metabolic stability .

Pyridinyl-Substituted Ethanones

Notable examples include:

Key Observations :

- The pyridinyl group in 2-phenyl-1-(pyridin-2-yl)ethanone enables coordination with metal ions or enzymes, suggesting utility in catalysis or drug design .

- Heterocyclic substituents (e.g., triazole in ) introduce steric and electronic complexity, affecting binding affinity .

Preparation Methods

Friedel-Crafts Acylation for Core Structure Formation

The foundational step in synthesizing 1-(2,4-dihydroxyphenyl)ethanone involves Friedel-Crafts acylation. Resorcinol (benzene-1,3-diol) reacts with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. Anhydrous zinc chloride (ZnCl₂) dissolved in glacial acetic acid at 148–150°C facilitates the formation of 1-(2,4-dihydroxyphenyl)ethanone with a yield of 90%. Key parameters include:

- Temperature : 148–150°C

- Catalyst : ZnCl₂ (0.27 mol per 0.1 mol resorcinol)

- Solvent : Glacial acetic acid

- Workup : Crystallization from hot water.

This intermediate is critical for subsequent functionalization with the 2-pyridinyl group.

Claisen-Schmidt Condensation for Pyridinyl Incorporation

The 2-pyridinyl moiety is introduced via Claisen-Schmidt condensation between 1-(2,4-dihydroxyphenyl)ethanone and 2-pyridinecarboxaldehyde. The reaction proceeds in ethanol under alkaline conditions (40% KOH) at room temperature for 24 hours. Mechanistically, the base deprotonates the acetophenone’s α-carbon, generating an enolate that attacks the aldehyde’s carbonyl group.

Optimized Conditions :

- Molar Ratio : 1:1 (acetophenone:aldehyde)

- Base : KOH (40% aqueous solution)

- Solvent : Ethanol

- Yield : 70–93% after acidification and crystallization.

Challenges include competing aldol side reactions and the need to protect phenolic hydroxyl groups. For instance, methoxymethyl (MOM) protection prevents unwanted oxidation or side reactions during condensation.

Advanced Methodologies for Yield Optimization

Microwave-Assisted One-Pot Synthesis

Microwave (MW) irradiation significantly enhances reaction efficiency. A one-pot protocol involving 1-(2,4-dihydroxyphenyl)ethanone and 4,4-dimethoxy-2-methyl-2-butanol in pyridine at 140–240°C under MW conditions achieves both alkylation and cyclization in 2–8 hours.

Key Findings :

- Temperature : 200°C optimizes selectivity for the angular product (2,2-dimethyl-2H-chromone).

- Yield : 38–69%, with reduced linear byproduct formation compared to conventional heating.

- Regioselectivity : Electron-donating substituents (e.g., 6-methyl or 6-ethyl groups) improve yields by directing alkylation to the 3-position.

Lewis Acid-Promoted Condensation

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) with triethylamine (Et₃N) at −20°C enables efficient condensation between protected acetophenones and heteroaromatic aldehydes. This method avoids strongly alkaline conditions, preserving acid-sensitive functional groups.

Procedure :

- Protect 2′,4′-dihydroxyacetophenone with MOM groups.

- React with 2-pyridinecarboxaldehyde (1:1 ratio) in dry dichloromethane.

- Add TMSOTf (1.2 equiv) and Et₃N (2.5 equiv) dropwise.

- Stir at −20°C for 4 hours.

Yield : 75–85% after deprotection with HCl.

Comparative Analysis of Synthetic Methods

Key Observations :

- Friedel-Crafts Acylation offers high yields but requires stringent anhydrous conditions.

- Claisen-Schmidt Condensation is versatile but necessitates hydroxyl group protection.

- Microwave Synthesis reduces reaction time but struggles with byproduct suppression.

- TMSOTf-Mediated Condensation achieves superior regioselectivity at low temperatures.

Protective Group Strategies

Methoxymethyl (MOM) Protection

MOM chloride reacts with phenolic hydroxyl groups under basic conditions (K₂CO₃, dry acetone) to form acid-labile ethers. Deprotection uses concentrated HCl in methanol/THF (1:1) at 50°C for 2 hours.

Benzyloxy Protection

Benzyl bromide introduces benzyloxy groups via nucleophilic substitution (K₂CO₃, dry acetone, reflux). Hydrogenolysis (H₂/Pd-C) removes benzyl groups post-condensation.

Challenges and Mitigation Strategies

Byproduct Formation

Linear chromones arise from 5-position alkylation instead of the desired 3-position attack. Electron-donating substituents at the 6-position enhance 3-selectivity by 30–40%.

Oxidative Degradation

Phenolic groups are prone to oxidation. Inert atmosphere (N₂ or Ar) purging during reactions minimizes degradation, improving yields by 15–20%.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,4-dihydroxyphenyl)-2-(2-pyridinyl)ethanone, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation. For example, 2,4-dihydroxyacetophenone (a derivative) reacts with 2-pyridinylacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Optimization involves controlling temperature (60–80°C), solvent choice (e.g., dry dichloromethane), and stoichiometric ratios. Yield improvements (>70%) are achievable by inert atmosphere purging to prevent oxidation of phenolic groups .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and ketone (1680–1720 cm⁻¹) groups. Pyridinyl C=N stretches appear at ~1600 cm⁻¹ .

- NMR : ¹H NMR should show aromatic protons (δ 6.5–8.5 ppm) and deshielded methylene/methine protons adjacent to the ketone (δ 2.5–3.5 ppm). ¹³C NMR resolves the carbonyl carbon (δ 190–210 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 257.08 for C₁₃H₁₁NO₃) and fragmentation patterns (e.g., loss of hydroxyl or pyridinyl groups) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 2–12) reveal degradation above pH 9 due to deprotonation of phenolic hydroxyls, accelerating ketone hydrolysis. Thermal gravimetric analysis (TGA) shows stability up to 150°C, but decomposition occurs at higher temperatures (200°C+), releasing CO and NOₓ . Store at 2–8°C in amber vials to prevent photodegradation.

Advanced Research Questions

Q. What mechanistic insights explain the compound’s bioactivity in pesticide formulations (e.g., pyrifenox), and how can structure-activity relationships (SAR) guide derivative design?

- Methodological Answer : The pyridinyl and dihydroxyphenyl groups enable metal chelation and enzyme inhibition (e.g., fungal cytochrome P450). SAR studies show that substituting the pyridinyl ring with electron-withdrawing groups (e.g., -Cl) enhances antifungal activity, while methoxy groups on the phenyl ring reduce solubility but increase membrane permeability . Computational docking (e.g., AutoDock Vina) predicts binding affinity to target enzymes like sterol 14α-demethylase .

Q. How can researchers resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Contradictions arise from polymorphic forms or hydration states. Use Hansen solubility parameters (HSPs) to model solvent compatibility:

- Polar aprotic solvents (DMF, DMSO) show high solubility (>50 mg/mL) due to hydrogen bonding with hydroxyl/ketone groups.

- Nonpolar solvents (hexane) yield <1 mg/mL solubility. Validate via UV-Vis spectroscopy at λmax ~280 nm .

Q. What strategies mitigate interference from byproducts during HPLC analysis of this compound?

- Methodological Answer : Byproducts (e.g., unreacted 2,4-dihydroxyacetophenone) can co-elute. Use a C18 column with gradient elution (water:acetonitrile, 0.1% formic acid) to enhance resolution. Spiking with authentic standards and tandem MS (LC-MS/MS) in MRM mode improves specificity .

Q. How does the compound’s photophysical behavior impact its application in fluorescence-based assays?

- Methodological Answer : The extended π-system (phenyl-pyridinyl conjugation) enables fluorescence (λem ~450 nm) but is quenched by aggregation in aqueous media. Use surfactant micelles (e.g., CTAB) or covalent PEGylation to enhance quantum yield (Φ) for cellular imaging .

Key Research Gaps

- Stereoelectronic Effects : Unclear how pyridinyl ring orientation influences bioactivity. Synchrotron XRD or DFT studies needed .

- Ecotoxicity : Limited data on environmental persistence. Recommend OECD 301F biodegradability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.